Tibenelast

Catalog No.
S545335
CAS No.
97852-72-7
M.F
C13H14O4S
M. Wt
266.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tibenelast

CAS Number

97852-72-7

Product Name

Tibenelast

IUPAC Name

5,6-diethoxy-1-benzothiophene-2-carboxylic acid

Molecular Formula

C13H14O4S

Molecular Weight

266.31 g/mol

InChI

InChI=1S/C13H14O4S/c1-3-16-9-5-8-6-12(13(14)15)18-11(8)7-10(9)17-4-2/h5-7H,3-4H2,1-2H3,(H,14,15)

InChI Key

PDUXMHXBBXXJFQ-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C2C(=C1)C=C(S2)C(=O)O)OCC

solubility

Soluble in DMSO

Synonyms

5,6-diethoxybenzo(b)thiophene-2-carboxylic acid, LY 186655, LY-186655, tibenclast, tibenelast, tibenelast sodium

Canonical SMILES

CCOC1=C(C=C2C(=C1)C=C(S2)C(=O)O)OCC

The exact mass of the compound Tibenelast is 266.0613 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108930. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tibenelast (often supplied as Tibenelast sodium, CAS 105102-20-3 or free acid CAS 97852-72-7) is a selective phosphodiesterase (PDE) inhibitor, primarily targeting PDE4. Structurally distinct from classic methylxanthines, it features a 5,6-diethoxybenzo[b]thiophene-2-carboxylic acid core. In procurement and material selection, Tibenelast is evaluated for its high selectivity toward neutrophil and lung PDEs over cardiac isoforms, making it a critical precursor and reference standard in the development of targeted anti-asthmatic and anti-inflammatory formulations[1]. Its availability as a sodium salt significantly enhances its aqueous solubility, resolving the handling and dosing bottlenecks typically associated with lipophilic PDE inhibitors .

Substituting Tibenelast with non-selective baseline PDE inhibitors like theophylline or aminophylline fundamentally compromises both assay specificity and safety profiles. While generic methylxanthines broadly inhibit PDE isoforms, leading to off-target cardiovascular activity such as direct inotropic effects on cardiac tissue, Tibenelast offers a 20- to 30-fold selectivity margin for neutrophil PDE [1]. Furthermore, utilizing the free acid form of close analogs instead of the optimized Tibenelast sodium salt introduces severe solubility constraints, leading to inconsistent precipitation in aqueous assays and variable bioavailability in vivo . Procurement of the exact sodium salt form is therefore essential for reproducible, high-fidelity data in targeted respiratory models.

Enzymatic Selectivity: Neutrophil vs. Cardiac PDE

Pharmacological profiling demonstrates that Tibenelast is highly selective for neutrophil phosphodiesterase. The concentration required to inhibit 50% of the enzymatic activity (IC50) for Tibenelast is 20- to 30-fold lower for neutrophil PDE than for cardiac tissue PDE. In contrast, the baseline comparator theophylline exhibits poor selectivity and induces direct inotropic effects in cat papillary muscle systems [1].

Evidence DimensionEnzymatic IC50 Selectivity Margin
Target Compound Data20- to 30-fold preference for neutrophil PDE over cardiac PDE
Comparator Or BaselineTheophylline (non-selective, direct cardiac inotropic effect)
Quantified Difference>20x improvement in target-tissue selectivity
ConditionsIn vitro enzymatic assay and cat papillary muscle system

Eliminates dose-limiting cardiovascular toxicity in preclinical models, making it the preferred choice for targeted respiratory research.

Cellular Assay Potency: Superoxide Generation Inhibition

In cellular models of inflammation, Tibenelast exhibits quantifiably higher potency in suppressing reactive oxygen species. When evaluated in platelet-activating factor (PAF)-primed polymorphonuclear leukocytes (PMNL) challenged with a chemotactic factor, Tibenelast was 100 times more potent than aminophylline in inhibiting superoxide generation [1].

Evidence DimensionInhibition of superoxide generation
Target Compound Data100x higher potency
Comparator Or BaselineAminophylline
Quantified Difference2 orders of magnitude greater potency
ConditionsPAF-primed PMNLs challenged with N-formyl-methionyl-leucyl-phenylalanine

Drastically reduces the required API payload for cellular assays, minimizing solvent-induced artifacts and improving formulation feasibility.

In Vivo Efficacy: Intravenous Bronchodilation

The structural advantages of Tibenelast translate directly to enhanced in vivo performance. When administered intravenously, Tibenelast is 10 times more effective than aminophylline at preventing bronchospasm and managing airway resistance .

Evidence DimensionIntravenous bronchodilator efficacy
Target Compound Data10x more effective
Comparator Or BaselineAminophylline
Quantified Difference10-fold increase in in vivo efficacy
ConditionsIntravenous administration in animal models

Provides a highly efficient benchmark compound for procurement when validating new respiratory or anti-anaphylactic drug delivery systems.

Formulation Processability: Sodium Salt vs. Free Acid

The physical form of the compound dictates its utility in liquid formulations. Tibenelast sodium salt achieves stable solubility in aqueous media and DMSO (≥ 2.5 mg/mL), overcoming the severe lipophilicity and poor dissolution rates of the Tibenelast free acid baseline .

Evidence DimensionAqueous and DMSO Solubility
Target Compound DataTibenelast sodium (≥ 2.5 mg/mL)
Comparator Or BaselineTibenelast free acid (poor aqueous solubility)
Quantified DifferenceTransition from insoluble to highly processable (≥ 2.5 mg/mL)
ConditionsStandard aqueous/DMSO formulation buffers

Ensures reproducible dosing and prevents precipitation in both in vitro high-throughput screening and in vivo intravenous applications.

Reference Standard for PDE4-Targeted Respiratory Formulations

Due to its 20- to 30-fold selectivity for neutrophil PDE over cardiac PDE, Tibenelast is a primary reference standard for developing targeted anti-asthmatic and COPD therapies where avoiding cardiovascular off-target effects is paramount [1].

Active Control in Neutrophil Superoxide Assays

With a 100-fold potency advantage over aminophylline, Tibenelast serves as a highly efficient active control in cellular assays measuring the inhibition of superoxide generation in PAF-primed polymorphonuclear leukocytes [1].

Development of Intravenous Anti-Anaphylactic Delivery Systems

Utilizing the highly soluble Tibenelast sodium salt allows formulation scientists to reliably design and benchmark intravenous delivery vehicles for acute bronchospasm, leveraging its 10-fold greater in vivo efficacy compared to traditional methylxanthines .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

266.06128010 g/mol

Monoisotopic Mass

266.06128010 g/mol

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H051V8LJ93

Other CAS

97852-72-7

Wikipedia

Tibenelast

Dates

Last modified: 02-18-2024
1: Spina D, Ferlenga P, Biasini I, Moriggi E, Marchini F, Semeraro C, Page CP. The effect duration of selective phosphodiesterase inhibitors in the guinea pig. Life Sci. 1998;62(11):953-65. PubMed PMID: 9515552.
2: Schwertschlag US, Cerimele BJ, McNay JL, Bowsher RR, Rowe H. Effect of tibenelast (a phosphodiesterase inhibitor) and theophylline on isoproterenol-stimulated heart rate, cyclic AMP and norepinephrine levels. Pharmacology. 1993;46(3):142-7. PubMed PMID: 8382824.
3: Louis R, Bury T, Corhay JL, Radermecker M. LY 186655, a phosphodiesterase inhibitor, inhibits histamine release from human basophils, lung and skin fragments. Int J Immunopharmacol. 1992 Feb;14(2):191-4. PubMed PMID: 1378045.
4: Ho PP, Wang LY, Towner RD, Hayes SJ, Pollock D, Bowling N, Wyss V, Panetta JA. Cardiovascular effect and stimulus-dependent inhibition of superoxide generation from human neutrophils by tibenelast, 5,6-diethoxybenzo(b)thiophene-2-carboxylic acid, sodium salt (LY186655). Biochem Pharmacol. 1990 Nov 1;40(9):2085-92. PubMed PMID: 2173601.
5: Peyton AL, Ziege EA. Determination of a potential antiasthmatic compound, tibenelast, and its application to phase I clinical trials. J Chromatogr. 1990 Aug 3;529(2):377-87. PubMed PMID: 2229256.
6: Ho PP, Bertsch B, Esterman M, Panetta JA. Tibenelast, 5,6-diethoxybenzo(B)thiophene-2-carboxylic acid, sodium salt (LY186655), is an orally active anti-asthma compound in the guinea pig. Life Sci. 1990;46(13):917-25. PubMed PMID: 2329918.

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